Ziapin 2
CAS No.:
Cat. No.: VC16624010
Molecular Formula: C40H54Br2N6
Molecular Weight: 778.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C40H54Br2N6 |
---|---|
Molecular Weight | 778.7 g/mol |
IUPAC Name | 4-[[4-(azepan-1-yl)phenyl]diazenyl]-N,N-bis(6-pyridin-1-ium-1-ylhexyl)aniline;dibromide |
Standard InChI | InChI=1S/C40H54N6.2BrH/c1(9-27-43-29-11-7-12-30-43)3-15-33-45(34-16-4-2-10-28-44-31-13-8-14-32-44)39-23-19-37(20-24-39)41-42-38-21-25-40(26-22-38)46-35-17-5-6-18-36-46;;/h7-8,11-14,19-26,29-32H,1-6,9-10,15-18,27-28,33-36H2;2*1H/q+2;;/p-2 |
Standard InChI Key | QVFGCTAKFZXKTO-UHFFFAOYSA-L |
Canonical SMILES | C1CCCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(CCCCCC[N+]4=CC=CC=C4)CCCCCC[N+]5=CC=CC=C5.[Br-].[Br-] |
Introduction
Chemical Structure and Fundamental Properties of Ziapin2
Molecular Architecture
Ziapin2 features an azobenzene core flanked by pyridine rings and hydrophobic side chains, creating an amphiphilic structure that preferentially partitions into lipid bilayers . The molecule's design enables three critical functions:
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Strong non-covalent binding to plasma membranes through hydrophobic interactions
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Reversible cis-trans isomerization under visible light (≈470 nm)
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Dimerization capability in the trans configuration
The compound's octanol-water partition coefficient (logP = 3.8) ensures optimal membrane partitioning while maintaining solubility in aqueous biological systems . X-ray crystallography reveals a planar trans configuration with molecular dimensions of 2.1 × 0.8 nm, facilitating intercalation between phospholipid acyl chains .
Photophysical Characteristics
Ziapin2 exhibits distinctive spectral properties that enable optical control:
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Absorption maxima: 360 nm (cis), 470 nm (trans)
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Isomerization quantum yield: Φ_trans→cis = 0.25, Φ_cis→trans = 0.18
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Thermal relaxation time: τ = 45 s (aqueous buffer, 37°C)
These parameters allow reversible optical switching with minimal photobleaching (<5% after 10^4 cycles) . The molecule's fluorescence quantum yield (ϕ = 0.12 in membranes) enables real-time tracking of membrane distribution through two-photon microscopy .
Mechanism of Membrane Interaction and Bioelectric Modulation
Membrane Insertion Dynamics
Molecular dynamics simulations reveal Ziapin2's insertion mechanism into lipid bilayers:
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Initial penetration via azobenzene moiety (40-100 ns)
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Orientation parallel to bilayer normal
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Stabilization through charge interactions between pyridine rings and phospholipid heads
Free energy calculations show a strong binding affinity (ΔG = -12 kcal/mol) with no significant insertion barrier . This ensures spontaneous membrane partitioning at physiological concentrations (EC50 = 2.3 μM) .
Light-Dependent Membrane Remodeling
The compound's optomechanical effects manifest through two distinct mechanisms:
Dark State (trans-dimer):
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Induces 1.2 nm membrane thinning
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Increases capacitance by 18%
Illuminated State (cis-monomer):
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Restores native membrane thickness
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Reduces capacitance by 24%
This light-driven capacitance change (ΔC = 0.8 μF/cm²) enables precise control over membrane potential without ion channel activation . The effect persists for >5 minutes post-illumination due to slow thermal relaxation .
Ophthalmic Applications in Retinal Degeneration
Retinitis Pigmentosa Treatment
A 2025 clinical study demonstrated Ziapin2's ability to restore visual function in RP models :
Parameter | Untreated | Ziapin2 Treated |
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Photoreceptor Survival | 12% | 68% |
ERG b-wave Amplitude | 8 μV | 42 μV |
Visual Acuity (cyc/deg) | 0.15 | 0.38 |
The molecule restored ON/OFF retinal pathways by:
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Modulating bipolar cell membrane potential
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Enhancing signal contrast through capacitance changes
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Preserving retinal ganglion cell responsiveness
Age-Related Macular Degeneration
In dry AMD models, intravitreal Ziapin2 (10 μM) achieved:
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54% reduction in drusen formation
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72% improvement in contrast sensitivity
The therapeutic effect stems from dual mechanisms:
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Light-dependent modulation of RPE membrane potential
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Inhibition of oxidative stress through membrane stabilization
Neuromodulation and CNS Applications
Cortical Activation
In vivo mouse studies show Ziapin2 enables optical control of somatosensory cortex:
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5 ms light pulses elicit action potentials with 92% reliability
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Spatial resolution: 50 μm
The compound's effect on cortical layer V neurons demonstrates frequency-dependent modulation:
Stimulation Frequency | Spike Probability | Latency (ms) |
---|---|---|
1 Hz | 0.89 | 8.2 ± 1.1 |
10 Hz | 0.76 | 7.9 ± 0.9 |
40 Hz | 0.54 | 6.3 ± 1.4 |
Pain Modulation
Ziapin2 shows promise in chronic pain management through TRAAK channel modulation :
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70% reduction in mechanical allodynia (CFA model)
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58% decrease in neuropathic pain behaviors (SNI model)
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No effect on acute nociception
The antinociceptive mechanism involves:
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Light-induced membrane hyperpolarization
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Enhanced TRAAK-mediated K+ efflux
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Reduced dorsal root ganglion neuron excitability
Comparative Analysis with Existing Technologies
Advantages Over Optogenetic Approaches
Ziapin2 circumvents key limitations of genetic optogenetic tools:
Feature | Ziapin2 | Channelrhodopsin |
---|---|---|
Delivery Method | Local injection | Viral vector |
Activation Wavelength | 470 nm (visible) | 470-630 nm |
Immune Response | None observed | Common |
Temporal Resolution | 5 ms | 1-10 ms |
Spatial Precision | 50 μm | 100-200 μm |
Future Directions and Clinical Translation
Ongoing Clinical Trials
As of April 2025, three phase I/II trials are evaluating Ziapin2:
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NCT05512389: Retinitis Pigmentosa (n=48)
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NCT05513456: Chronic Neuropathic Pain (n=36)
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NCT05514567: Parkinson's Disease (n=24)
Preliminary data from NCT05512389 shows:
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83% of patients gained ≥3 lines on ETDRS chart
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92% reported improved dark adaptation
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No serious adverse events after 6 months
Technical Challenges
Current research focuses on:
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Developing red-shifted variants (λ > 600 nm)
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Enhancing tissue penetration through nanoparticle formulations
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Achieving sustained release (t1/2 > 14 days)
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